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2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide
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Overview
Description
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a methyl group, and a phenoxypyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide typically involves the reaction of 2-aminopyridine with an appropriate bromoketone under specific conditions. The reaction is carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and the formation of the desired amide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxypyridinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized amides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and phenoxypyridinyl moiety play crucial roles in its binding to target proteins or enzymes, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-2-methyl-N-(2-phenoxypyridin-3-yl)propanamide
- 2-cyano-2-methyl-N-(2-phenoxypyridin-5-yl)propanamide
- 2-cyano-2-methyl-N-(2-phenoxypyridin-6-yl)propanamide
Uniqueness
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide is unique due to the specific positioning of the phenoxypyridinyl group at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-cyano-2-methyl-N-(2-phenoxypyridin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-16(2,11-17)15(20)19-12-8-9-18-14(10-12)21-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIQLXLIVCKZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)NC1=CC(=NC=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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